REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5](O)=[O:6].C(Cl)(=O)C(Cl)=O.[CH3:17][NH2:18]>C1COCC1.CN(C=O)C.CCO>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([NH:18][CH3:17])=[O:6]
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Name
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|
Quantity
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5.15 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)O)C=CN1
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Name
|
|
Quantity
|
65 mL
|
Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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2.85 mL
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Type
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reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
7.11 g
|
Type
|
reactant
|
Smiles
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CN
|
Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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CCO
|
Name
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|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction (not homogeneous)
|
Type
|
CUSTOM
|
Details
|
Slight bubbling
|
Type
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TEMPERATURE
|
Details
|
to warm to RT
|
Type
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CUSTOM
|
Details
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After 4 h reaction
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Duration
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4 h
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Type
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CONCENTRATION
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Details
|
The resulting solution was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with sat NaHCO3 (aq)
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Type
|
EXTRACTION
|
Details
|
The solution was extracted 3× with EtOAc
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic extracts were dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered ands
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)NC)C=CN1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |